molecular formula C20H24N2O2 B384990 3-[1-[3-(3-Methylphenoxy)propyl]benzimidazol-2-yl]propan-1-ol CAS No. 615280-03-0

3-[1-[3-(3-Methylphenoxy)propyl]benzimidazol-2-yl]propan-1-ol

Cat. No. B384990
CAS RN: 615280-03-0
M. Wt: 324.4g/mol
InChI Key: BXSCUDIHBCXQBB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is based on a benzimidazole core, which is a type of heterocyclic aromatic organic compound. This core is attached to a propyl group and a methylphenoxy group .


Chemical Reactions Analysis

While specific chemical reactions involving this compound aren’t available, similar compounds are known to be strong electron donor molecules that can be used for n-type doping . They show conductivity as a dopant .

Scientific Research Applications

Medicine: Potential Therapeutic Agent

This compound, belonging to the benzimidazole class, may have potential as a therapeutic agent due to the pharmacological significance of its core structure . Benzimidazoles are known for their wide range of biological activities, including antiviral, antifungal, and anticancer properties. The specific substituents in this compound could be explored for targeted therapies, possibly acting on cellular signaling pathways or as enzyme inhibitors.

Agriculture: Pesticide Development

In agriculture, benzimidazole derivatives have been utilized as fungicides and pesticides . The unique structure of this compound could be synthesized and tested for its efficacy in protecting crops from pests and diseases, potentially leading to the development of new agricultural chemicals with improved safety profiles and environmental compatibility.

Material Science: Organic Semiconductor

The benzimidazole moiety is a promising candidate for use in organic semiconductors due to its electron-rich nature . The compound could be investigated for its electrical conductivity properties and its potential integration into organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs).

Environmental Science: Pollutant Removal

Compounds with benzimidazole structures have been studied for their ability to remove pollutants from the environment . This particular compound could be researched for its adsorption capacity and used in the development of filtration materials or methods for water treatment and purification systems.

Biochemistry: Enzyme Inhibition Studies

Benzimidazole derivatives are known to act as inhibitors for various enzymes, which is crucial in understanding metabolic pathways and disease mechanisms . This compound could be used in biochemical assays to study its inhibitory effects on specific enzymes, aiding in the discovery of new drug targets.

Pharmacology: Drug Delivery Systems

The structural complexity of this compound makes it a candidate for exploration within drug delivery systems . Its ability to form stable complexes with other molecules could be advantageous in designing carrier systems that improve the bioavailability and targeted delivery of therapeutic agents.

Mechanism of Action

    Target of Action

    • TPBi primarily interacts with specific molecular targets within cells. While the exact targets may vary depending on the context, TPBi is commonly used as a functional material in organic light-emitting diodes (OLEDs) and electronic transport layers (ETLs) for perovskite solar cells .

    Mode of Action

    • In OLEDs, TPBi acts as an electron transport layer, facilitating efficient charge transfer from the emissive layer to the electrode. Its electronic properties contribute to improved device performance .

    Pharmacokinetics (ADME Properties)

    • Absorption : TPBi’s solubility and absorption depend on the specific formulation and solvent used. Its dissolution properties are crucial for ink preparation in inkjet printing technology .

properties

IUPAC Name

3-[1-[3-(3-methylphenoxy)propyl]benzimidazol-2-yl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-16-7-4-8-17(15-16)24-14-6-12-22-19-10-3-2-9-18(19)21-20(22)11-5-13-23/h2-4,7-10,15,23H,5-6,11-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSCUDIHBCXQBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3N=C2CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-[3-(3-Methylphenoxy)propyl]benzimidazol-2-yl]propan-1-ol

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